molecular formula C11H8N2O3 B1396658 3-Phenoxypyrazine-2-carboxylic acid CAS No. 1311278-31-5

3-Phenoxypyrazine-2-carboxylic acid

Cat. No. B1396658
CAS RN: 1311278-31-5
M. Wt: 216.19 g/mol
InChI Key: SFNVBOIOSGJNIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated in vitro and in vivo . The most potent compounds exhibited excellent hTGR5 agonist activity, which was superior to those of the reference drug INT-777 .

Scientific Research Applications

Agonist Activity for hTGR5

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed and synthesized, showing excellent agonist activity for hTGR5, a target for treating non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity. These compounds exhibited superior activity compared to the reference drug INT-777 .

Antimycobacterial Properties

Research has explored the antimycobacterial potential of 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids , which are more lipophilic derivatives of pyrazinoic acid. These studies aim to find new treatments against Mycobacterium tuberculosis .

Synthesis of Pyrazinamide Analogues

The compound has been used in the synthesis of pyrazinamide analogues, which are investigated for their antitubercular activities. The synthesis process involves the Yamaguchi reaction with various aliphatic and aromatic amines .

Nanotechnology Applications

Carboxylic acids, including derivatives like 3-Phenoxypyrazine-2-carboxylic acid , assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation. This is crucial for producing polymer nanomaterials with enhanced properties .

Photophysical Characteristics

The compound has been involved in reactions to produce various pyrazine derivatives, which are then studied for their photophysical characteristics. This research is significant for developing materials with specific light-absorbing or emitting properties .

Versatile Scaffold in Chemical Synthesis

Pyrazine derivatives: , including those derived from 3-Phenoxypyrazine-2-carboxylic acid , serve as versatile scaffolds in chemical synthesis. They are used to create compounds with a wide range of biological activities by reacting with different reagents like piperazines .

Safety And Hazards

The safety data sheet for 3-Phenoxypyrazine-2-carboxylic acid suggests that it may be harmful if swallowed . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

3-Phenoxypyrazine-2-carboxylic acid and its derivatives have shown promising results in the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity . This suggests potential future directions for the research and development of this compound and its derivatives.

properties

IUPAC Name

3-phenoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNVBOIOSGJNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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